molecular formula C16H13N3O B5652902 6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline

6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline

Cat. No. B5652902
M. Wt: 263.29 g/mol
InChI Key: XFSJYFVXHCWBEQ-UHFFFAOYSA-N
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Description

The compound "6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline" belongs to a broader class of compounds known for their varied chemical properties and potential biological activities. Quinoline derivatives, including oxadiazole and pyrazoloquinolines, have been extensively studied for their synthesis, structural characterization, and biological evaluations due to their potential applications in medicinal chemistry.

Synthesis Analysis

Quinoline derivatives, including those with oxadiazole motifs, are typically synthesized through chloro-amine coupling reactions, utilizing different catalysts and solvents to achieve desired substituents and structures. For example, a series of quinoline-based 1,3,4-oxadiazole derivatives were synthesized using iodobenzenediacetate as an effective catalyst, showcasing the versatility in modifying the quinoline nucleus through various cyclization reactions (Ladani & Patel, 2015).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be intricately designed through the synthesis process. Studies have shown how single hydrogen bonds and crystallographic analysis can elucidate the structural configuration of such compounds, highlighting their cyclic and isomeric nature (Portilla et al., 2005).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, leading to a wide range of properties and potential applications. For instance, the synthesis of oxadiazoloquinoline derivatives involves multiple steps, including cyclization and hydrolysis, to achieve compounds with specific chemical properties (El-Abadelah et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined by their specific molecular arrangements and substitutions. Structural elucidations, including X-ray crystallography, play a vital role in understanding these properties and their implications for biological activity (Garudachari et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural features of quinoline derivatives. These properties are critical for their potential therapeutic applications and are assessed through various biochemical and pharmacological studies (Alam et al., 2011).

properties

IUPAC Name

6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-19-10-12(11-5-3-2-4-6-11)9-13-15(19)8-7-14-16(13)18-20-17-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSJYFVXHCWBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=C1C=CC3=NON=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline

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